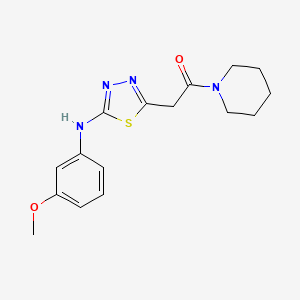

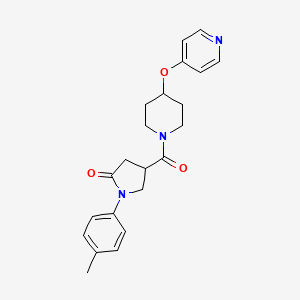

![molecular formula C20H15ClN4O2S B2918466 2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone CAS No. 893922-43-5](/img/structure/B2918466.png)

2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a class of organic compounds known for their wide range of biological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar pyrazolo[3,4-d]pyrimidine derivatives have been synthesized in various studies . The synthesis often involves multistep reactions with careful control of conditions .Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple rings and functional groups. Unfortunately, specific structural data for this compound was not found .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Unfortunately, specific data for this compound was not found .Aplicaciones Científicas De Investigación

Cancer Research: CDK2 Inhibition

Compounds with the pyrazolo[3,4-d]pyrimidine scaffold, such as the one you’ve mentioned, have been identified as potent inhibitors of Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein involved in cell cycle regulation, and its inhibition can prevent the proliferation of cancer cells. This makes it a valuable target for anti-cancer drug development.

Antitumor Activity

Derivatives of pyrazolo[3,4-d]pyrimidine have shown significant cytotoxic activities against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer), with IC50 values indicating high potency . This suggests that these compounds can be used to develop new antitumor agents.

Apoptosis Induction

Some pyrazolo[3,4-d]pyrimidine derivatives have been found to induce apoptosis in tumor cells . Apoptosis, or programmed cell death, is a mechanism that can be exploited to eliminate cancer cells selectively, making these compounds promising for further research in cancer therapies.

Cell Cycle Arrest

Research indicates that certain compounds within this class can cause cell cycle arrest, particularly in the G2/M phase . This halts the division of cancer cells and is another mechanism by which these compounds can contribute to cancer treatment.

Molecular Docking Studies

Molecular docking studies have shown that pyrazolo[3,4-d]pyrimidine derivatives fit well into the active site of CDK2, forming essential hydrogen bonds with key amino acids like Leu83 . This provides insights into the design of new compounds with improved efficacy and selectivity.

ADMET Profiling

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies have been conducted to predict the pharmacokinetic properties of these compounds . Such studies are crucial for understanding the drug-likeness and potential side effects of new therapeutic agents.

Mecanismo De Acción

Target of Action

Compounds with a similar pyrazolo[3,4-d]pyrimidine core structure have been reported to have pharmacological potential as inhibitors of various targets such as cyclin-dependent kinases (cdk) and the serine-threonine kinase sgk1 .

Mode of Action

For instance, inhibition of CDKs can disrupt cell cycle progression, leading to cell cycle arrest and potentially cell death .

Biochemical Pathways

For example, inhibition of CDKs can affect cell cycle progression and apoptosis . Additionally, inhibition of SGK1 has been associated with antineoplastic effects on several types of solid tumors .

Pharmacokinetics

In silico admet studies of similar compounds have suggested suitable pharmacokinetic properties .

Result of Action

Similar compounds have demonstrated anticancer activity in various cancer cell lines . For instance, some compounds have been reported to induce caspase-3 activation and suppress NF-κB and IL-6 activation, displaying tumoricidal effects .

Propiedades

IUPAC Name |

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN4O2S/c1-27-16-7-5-13(6-8-16)18(26)11-28-20-17-10-24-25(19(17)22-12-23-20)15-4-2-3-14(21)9-15/h2-10,12H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAOIQIGDQVKJKV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(3-Chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-1-(4-methoxyphenyl)ethanone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

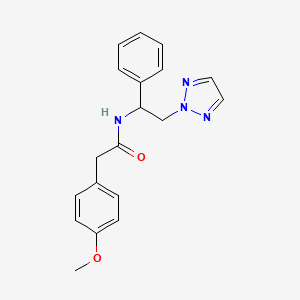

![N'-[1-(3,4-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-phenylpropanehydrazide](/img/structure/B2918387.png)

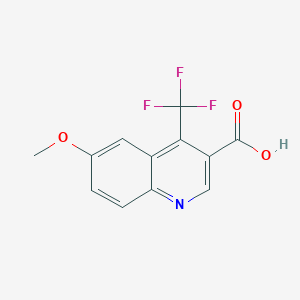

![(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(1-isopropyl-1H-pyrazol-3-yl)methanone](/img/structure/B2918388.png)

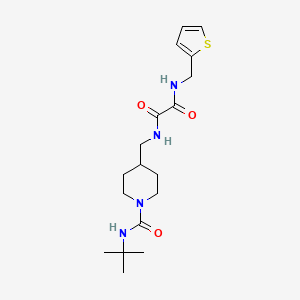

![2-isopropyl-7-nitro-4H-benzo[1,4]oxazin-3-one](/img/structure/B2918392.png)

![N-[2-(Difluoromethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2918395.png)

![1-(2-Methoxybenzoyl)-4-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B2918398.png)

![ethyl 3-{[(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetyl]amino}benzoate](/img/structure/B2918400.png)

![N-(1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2918403.png)

![2-[4-(1,3-Benzodioxol-5-ylmethylamino)quinazolin-2-yl]sulfanylacetonitrile](/img/structure/B2918405.png)